Potency at Human Recombinant Motilin Receptor: EC50 Comparison with Erythromycin and Azithromycin
In a direct head-to-head comparison using human recombinant motilin receptors expressed in CHO cells, motilin demonstrated an EC50 of 0.036 μM for inducing intracellular calcium flux, representing a 25.6-fold higher potency than erythromycin (EC50 = 0.92 μM) and an 80.6-fold higher potency than azithromycin (EC50 = 2.9 μM). The maximal activities were similar across all three agonists [1].
| Evidence Dimension | Potency at human motilin receptor (EC50 for intracellular calcium flux) |
|---|---|
| Target Compound Data | EC50 = 0.036 μM |
| Comparator Or Baseline | Erythromycin (EC50 = 0.92 μM); Azithromycin (EC50 = 2.9 μM) |
| Quantified Difference | Motilin is 25.6-fold more potent than erythromycin; 80.6-fold more potent than azithromycin |
| Conditions | Human recombinant motilin receptor expressed in CHO cells; calcium flux assay; n=3 each |
Why This Matters
For researchers requiring maximal receptor activation at minimal concentrations, native motilin provides substantially higher potency, reducing off-target potential in complex biological systems.
- [1] Broad J, Sanger GJ. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. Br J Pharmacol. 2013 Apr;168(8):1859-1867. doi: 10.1111/bph.12077. View Source
